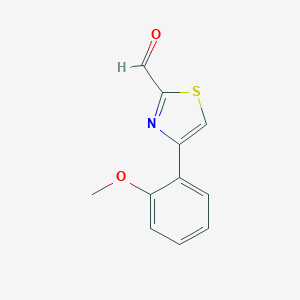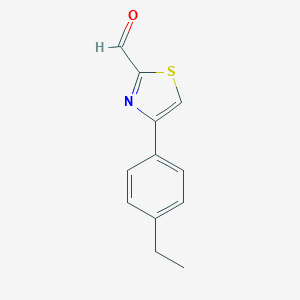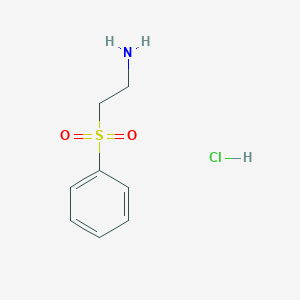
3-Formyl-4-thiopheneboronic acid
Übersicht
Beschreibung
CP-394531 ist ein nichtsteroidaler, hochspezifischer Glukokortikoidrezeptor-Antagonist. Er wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten untersucht, darunter Erkrankungen des Immunsystems, endokrine und Stoffwechselerkrankungen sowie Erkrankungen des Nervensystems .
Vorbereitungsmethoden
Die Synthese von CP-394531 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind in der Regel geschützte Informationen, die von der ursprünglichen Firma Pfizer Inc. gehalten werden. Allgemeine Syntheseverfahren für Glukokortikoidrezeptor-Antagonisten umfassen die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte Molekülstruktur zu erreichen .
Analyse Chemischer Reaktionen
CP-394531 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zur Substitution spezifischer funktioneller Gruppen führen können .
Wissenschaftliche Forschungsanwendungen
CP-394531 wurde ausgiebig auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht. Es zeigte vielversprechende Ergebnisse bei der Behandlung von Erkrankungen des Immunsystems, wie Autoimmunerkrankungen, und Stoffwechselerkrankungen, darunter Diabetes mellitus Typ 1. Darüber hinaus wurde es auf seinen potenziellen Einsatz bei der Behandlung neurodegenerativer Erkrankungen und Fettleibigkeit untersucht. Die Fähigkeit der Verbindung, Glukokortikoidrezeptoren selektiv zu antagonisieren, macht sie zu einem wertvollen Werkzeug bei der Untersuchung der Rolle dieser Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen .
Wirkmechanismus
CP-394531 entfaltet seine Wirkung durch selektive Bindung an Glukokortikoidrezeptoren und Hemmung ihrer Aktivität. Diese antagonistische Wirkung verhindert, dass die Rezeptoren die Wirkungen von Glukokortikoiden vermitteln, die an der Regulation verschiedener physiologischer Prozesse beteiligt sind, darunter die Immunantwort, der Stoffwechsel und die Stressantwort. Durch die Blockierung von Glukokortikoidrezeptoren kann CP-394531 diese Prozesse modulieren und potenziell therapeutische Vorteile bei Krankheiten bieten, bei denen die Glukokortikoid-Signalübertragung dysreguliert ist .
Wirkmechanismus
CP-394531 exerts its effects by selectively binding to glucocorticoid receptors and inhibiting their activity. This antagonistic action prevents the receptors from mediating the effects of glucocorticoids, which are involved in regulating various physiological processes, including immune response, metabolism, and stress response. By blocking glucocorticoid receptors, CP-394531 can modulate these processes and potentially provide therapeutic benefits in diseases where glucocorticoid signaling is dysregulated .
Vergleich Mit ähnlichen Verbindungen
CP-394531 ist einzigartig in seiner hohen Spezifität und Potenz als Glukokortikoidrezeptor-Antagonist. Zu den ähnlichen Verbindungen gehören CP-409069 und CP-472555, die ebenfalls eine selektive Antagonisierung von Glukokortikoidrezeptoren aufweisen. CP-394531 zeichnet sich durch seine spezifische molekulare Struktur und Bindungsaffinität aus, die zu seiner Wirksamkeit bei der Modulation der Glukokortikoidrezeptor-Aktivität beitragen .
Eigenschaften
IUPAC Name |
(4-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLCWVAVXNPOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400581 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4347-32-4 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-formylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)






